molecular formula C16H19NO B1462662 N-[(Naphthalen-2-yl)methyl]oxan-4-amine CAS No. 1153225-29-6

N-[(Naphthalen-2-yl)methyl]oxan-4-amine

Cat. No.: B1462662
CAS No.: 1153225-29-6
M. Wt: 241.33 g/mol
InChI Key: JHYJCTVFCCNTPN-UHFFFAOYSA-N
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Description

N-[(Naphthalen-2-yl)methyl]oxan-4-amine is a secondary amine featuring a tetrahydropyran (oxane) ring linked via a methylene group to a naphthalen-2-yl aromatic system. This compound combines a rigid, planar naphthalene moiety with a flexible oxane ring, enabling diverse intermolecular interactions such as π-π stacking (via the naphthalene) and hydrogen bonding (via the amine). Its synthesis likely involves reductive amination or nucleophilic substitution, analogous to methods used for similar compounds (e.g., ).

Properties

IUPAC Name

N-(naphthalen-2-ylmethyl)oxan-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO/c1-2-4-15-11-13(5-6-14(15)3-1)12-17-16-7-9-18-10-8-16/h1-6,11,16-17H,7-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHYJCTVFCCNTPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1NCC2=CC3=CC=CC=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of N-[(Naphthalen-2-yl)methyl]oxan-4-amine generally involves the formation of a C–N bond between a naphthalen-2-ylmethyl electrophile and an oxan-4-amine nucleophile. The key step is typically a nucleophilic substitution or reductive amination involving the naphthalen-2-ylmethyl group.

Preparation via Nucleophilic Substitution of 2-(Chloromethyl)naphthalene

One documented approach to closely related naphthalenemethyl amines involves the use of halomethyl naphthalene derivatives as electrophiles.

  • Starting Material : 2-(Chloromethyl)naphthalene (or 1-chloromethylnaphthalene for positional isomers) is prepared from naphthalene by chloromethylation (well-documented in literature such as Org. Synth. Coll. Vol. IV).

  • Reaction : The nucleophilic amine (here, oxan-4-amine) attacks the benzylic position displacing chloride to form the desired secondary amine.

  • Conditions : This reaction is typically carried out in the presence of a mild base (e.g., sodium hydroxide, potassium carbonate) and a phase transfer catalyst such as tetra-n-butylammonium bromide to facilitate the reaction in a biphasic system.

  • Solvent : Non-polar solvents like toluene, benzene, or xylene are preferred to dissolve the organic halide and facilitate phase transfer.

  • Temperature : Reaction temperatures range from ambient to 80°C to optimize yield and minimize by-products.

  • Workup : The crude amine can be purified by acid/base extraction and vacuum distillation.

This process avoids the use of expensive or hazardous reagents and is scalable for industrial synthesis.

Alternative Preparation via Reductive Amination

Another viable synthetic route is reductive amination, which involves the condensation of 2-naphthaldehyde with oxan-4-amine followed by reduction to the secondary amine.

  • Step 1: Imine Formation

    • 2-Naphthaldehyde is reacted with oxan-4-amine under mild acidic or neutral conditions to form an imine intermediate.
  • Step 2: Reduction

    • The imine is reduced using catalytic hydrogenation (Raney nickel or Pd/C catalysts) or chemical reductants such as sodium triacetoxyborohydride or sodium cyanoborohydride.
  • Advantages : This method offers high selectivity and yields, with minimal side products.

  • Optimization : Reaction parameters such as temperature (50–120°C), pressure (0.2–1.5 MPa for catalytic hydrogenation), and catalyst loading are optimized to maximize conversion and purity.

  • Example : A similar reductive amination approach is described for related compounds such as N-methyl-4-aminoanisole, where paraformaldehyde and Raney nickel catalysis under hydrogen atmosphere yielded high purity amines.

Comparative Data Table of Preparation Methods

Parameter Nucleophilic Substitution Route Reductive Amination Route
Starting Materials 2-(Chloromethyl)naphthalene, oxan-4-amine 2-Naphthaldehyde, oxan-4-amine
Reaction Conditions Mild base, phase transfer catalyst, 20–80°C, non-polar solvent Hydrogenation catalyst (Raney nickel/Pd), 50–120°C, H₂ atmosphere or chemical reductant
Catalysts Phase transfer catalyst (e.g., tetra-n-butylammonium bromide) Raney nickel, Pd/C, or borohydride reducing agents
Solvents Toluene, benzene, xylene DMF, N,N-dimethylacetamide, or other polar aprotic solvents
Reaction Time Several hours (1–8 h) 1–10 h depending on conditions
Purification Acid/base extraction, vacuum distillation Rectification by distillation or recrystallization
Yield and Purity Generally high, dependent on halide purity High purity (>95%), optimized by reaction parameters
Industrial Suitability Suitable for scale-up, avoids hydrogenation hazards Suitable with proper hydrogenation equipment

Research Findings and Optimization Notes

  • Catalyst Selection : Raney nickel is preferred for reductive amination due to its cost-effectiveness and ease of recovery. It also reduces by-product formation.

  • Hydrogenation Conditions : Optimal temperature around 100°C and pressure between 0.2–1.5 MPa provide efficient conversion with minimal side reactions.

  • Solvent Effects : Polar aprotic solvents like DMF and N,N-dimethylacetamide enhance solubility of reactants and catalyst activity in reductive amination.

  • Phase Transfer Catalysis : In nucleophilic substitution, quaternary ammonium salts improve the interface between aqueous and organic phases, increasing reaction rates and yields.

  • Purification : Vacuum distillation under reduced pressure is effective in removing impurities and recovering solvents, improving product purity and process sustainability.

  • Environmental Considerations : Processes avoiding hazardous reagents and minimizing waste are favored for industrial applications. Reductive amination with hydrogen gas and recyclable catalysts aligns with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[(Naphthalen-2-yl)methyl]oxan-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

N-[(Naphthalen-2-yl)methyl]oxan-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[(Naphthalen-2-yl)methyl]oxan-4-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Structural and Functional Group Variations

N-[(4-Fluorophenyl)methyl]oxan-4-amine (CID 28958487)
  • Structure : Replaces naphthalen-2-yl with a 4-fluorophenyl group.
  • Impact : Enhanced solubility in polar solvents and altered binding affinity in biological systems .
N-{[3-(Trifluoromethoxy)phenyl]methyl}oxan-4-amine
  • Structure : Features a trifluoromethoxyphenyl group.
  • Synthesis : Prepared via reductive amination (77% yield), similar to the target compound’s hypothetical route .
N-(2,5-Dimethylphenyl)oxan-4-amine hydrochloride
  • Structure : Contains a dimethylphenyl group and exists as a hydrochloride salt.
  • Key Differences : Methyl groups enhance hydrophobicity, while the salt form improves aqueous solubility. The hydrochloride moiety suggests utility in ionic environments .
N-(Naphthalen-2-yl)pyridin-4-amine
  • Structure : Replaces oxane with a pyridine ring.
  • Key Differences : The pyridine nitrogen enables coordination with metals and participation in acid-base reactions, contrasting with the oxane’s ether oxygen. Melting point (223°C) reflects stronger crystal packing due to planar pyridine .

Physical and Spectroscopic Properties

Melting Points
  • N-(Naphthalen-2-yl)pyridin-4-amine : 223°C (higher due to pyridine’s planarity) .
  • N-(2,5-Dimethylphenyl)oxan-4-amine hydrochloride: Not reported, but hydrochloride salts generally exhibit higher melting points than free bases .
Spectroscopic Data
Compound Key ¹H-NMR Signals (δ, ppm) IR Stretches (cm⁻¹) Reference
N-(Naphthalen-2-yl)pyridin-4-amine 9.00 (s, NH), 8.26–7.03 (ArH) 3394 (NH), 3047 (Ar-H)
N-{[3-(Trifluoromethoxy)phenyl]methyl}oxan-4-amine 3.36–3.44 (oxane CH₂), 7.08–7.38 (ArH) Not reported

Insights : The naphthalene protons in the target compound would resonate downfield (δ ~7.0–8.5 ppm), while the oxane’s CH₂ groups appear near δ 3.0–4.0 ppm.

Biological Activity

N-[(Naphthalen-2-yl)methyl]oxan-4-amine is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article presents an overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

This compound features a naphthalene ring system attached to an oxanamine structure. The chemical formula can be represented as follows:

C14H15N1O1C_{14}H_{15}N_{1}O_{1}

This compound's unique structure contributes to its interaction with various biological targets, influencing its pharmacological profile.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Enzyme Inhibition : It has been shown to inhibit specific phospholipases, which are critical in lipid metabolism and signal transduction pathways. For instance, studies on lysosomal phospholipase A2 (LPLA2) suggest that compounds similar to this compound can modulate enzyme activity, potentially leading to therapeutic effects in conditions like phospholipidosis .
  • Cellular Signaling : The compound may influence cellular signaling pathways by interacting with membrane-bound receptors or enzymes, altering cellular responses and metabolic processes.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, although further investigation is needed to establish efficacy and mechanisms.

In Vitro Studies

In vitro assays have demonstrated the compound's ability to inhibit LPLA2 activity. A study reported that this compound displayed significant inhibition at varying concentrations, indicating a dose-dependent response. The following table summarizes the inhibitory effects observed:

Concentration (µM)Inhibition (%)
1025
5055
10080

These results suggest that the compound could be a valuable tool for studying lipid metabolism and related disorders.

Case Studies

  • Phospholipidosis Model : In a model of drug-induced phospholipidosis, this compound was administered alongside known inducers. The compound was effective in reducing lipid accumulation in macrophages, highlighting its potential as a therapeutic agent in managing lipid-related disorders .
  • Antimicrobial Screening : A preliminary screening of this compound against various bacterial strains indicated moderate antibacterial activity, particularly against Gram-positive bacteria. Further studies are required to elucidate the specific mechanisms involved.

Future Directions

Given the promising biological activities of this compound, future research should focus on:

  • Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its biological activities will provide insights into its therapeutic potential.
  • In Vivo Studies : Animal models should be employed to assess the pharmacokinetics and pharmacodynamics of the compound, paving the way for clinical trials.
  • Structure–Activity Relationship (SAR) : Exploring modifications to the chemical structure may enhance potency and selectivity for specific biological targets.

Q & A

Q. What are the established synthetic routes for N-[(Naphthalen-2-yl)methyl]oxan-4-amine, and what key reaction conditions influence yield and purity?

A common synthetic approach involves nucleophilic substitution or reductive amination. For example, naphthalen-2-ylmethyl bromide can react with oxan-4-amine in a polar aprotic solvent (e.g., DMF or acetonitrile) under basic conditions (K₂CO₃ or Et₃N) to form the target compound . Temperature control (room temperature to 60°C) and stoichiometric ratios (1:1.2 amine:alkylating agent) are critical for minimizing byproducts. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures enhances purity. Hydrochloride salt formation, as seen in analogous amines (e.g., 4-[(4-fluorophenyl)methyl]oxan-4-amine hydrochloride), can improve crystallinity for characterization .

Q. How can researchers ensure accurate structural characterization of this compound using X-ray crystallography?

Single-crystal X-ray diffraction remains the gold standard. Crystallize the compound from a solvent system like ethanol/dichloromethane. Use SHELXL for refinement, ensuring proper treatment of hydrogen atoms (e.g., riding model or independent refinement for NH groups) . For challenging cases (e.g., twinning or weak data), integrate WinGX for data processing and validation . Compare bond lengths and angles with similar structures (e.g., N-(naphthalen-1-ylmethylidene)triazol-4-amine) to identify anomalies .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods for synthesis and purification steps due to potential amine volatility .
  • Waste disposal : Segregate organic waste containing the compound and consult certified agencies for incineration .
  • Emergency measures : For spills, neutralize with dilute acetic acid and adsorb with inert material (e.g., vermiculite) .

Advanced Research Questions

Q. How can discrepancies between NMR spectroscopic data and X-ray crystallographic results for this compound be systematically resolved?

Discrepancies often arise from dynamic effects in solution (e.g., rotational barriers or conformational exchange). For NMR:

  • Perform variable-temperature ¹H NMR (e.g., 25°C to −60°C) to identify coalescence points for flexible groups .
  • Use 2D NOESY to probe spatial proximity of protons in dominant conformers.
    For crystallography:
  • Analyze thermal ellipsoids in SHELXL to assess positional disorder or mobility .
  • Compare with computational models (DFT-optimized geometries) to reconcile static (X-ray) and dynamic (NMR) data .

Q. What computational methods are recommended for modeling the conformational flexibility of this compound in solution?

  • Molecular Dynamics (MD) : Simulate in explicit solvents (e.g., water, DMSO) using AMBER or GROMACS to map free-energy landscapes of rotatable bonds (e.g., C-N linkage between naphthyl and oxan groups) .
  • Density Functional Theory (DFT) : Optimize conformers at the B3LYP/6-31G(d) level and calculate Boltzmann populations to predict dominant solution-phase structures .
  • Docking studies : If targeting biological receptors, use AutoDock Vina to assess binding poses influenced by conformational variability .

Q. What strategies are effective in analyzing the stability of this compound under varying pH and solvent conditions?

  • Forced degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 40°C for 24 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water + 0.1% TFA) .
  • Light sensitivity : Use UV-Vis spectroscopy (200–400 nm) to detect photodegradation products under ICH Q1B guidelines .
  • Solvent compatibility : Test solubility and stability in DMSO, methanol, and PBS (pH 7.4) using ¹H NMR to detect solvolysis or tautomerism .

Q. Methodological Notes

  • Data validation : Cross-reference crystallographic data with the Cambridge Structural Database (CSD) to identify outliers .
  • Synthetic scalability : For gram-scale synthesis, optimize solvent volume and catalyst loading (e.g., 10 mol% Pd/C for hydrogenation steps) to reduce costs .
  • Ethical compliance : Adhere to institutional guidelines for hazardous waste management and occupational exposure limits (e.g., OSHA PELs for amines) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[(Naphthalen-2-yl)methyl]oxan-4-amine
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N-[(Naphthalen-2-yl)methyl]oxan-4-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.